Regioisomeric Chlorine Position: 2,4-Dichloro vs. 3,4-Dichloro Aniline Substituent Predicted Lipophilicity Differential
The compound bearing the 2,4‑dichlorophenyl group exhibits a predicted octanol‑water partition coefficient (clogP) of 4.92 ± 0.33, while its 3,4‑dichlorophenyl regioisomer (CAS 338791‑87‑0) yields a clogP of 4.85 ± 0.31. The directionally higher lipophilicity of the 2,4‑dichloro isomer arises from the ortho‑chlorine effect, which reduces solvent‑accessible polar surface area and can enhance membrane permeation in cell‑based assays [1][2]. In the DOT1L virtual screening campaign, phenoxyacetamide hits bearing a 2,4‑dihalo N‑phenyl substitution pattern (exemplified by hits L01 and L03) achieved more favorable docking scores (glide score < -10.5) compared to regioisomeric variants that were not retained among top‑ranked hits [3].
| Evidence Dimension | Predicted lipophilicity (clogP) as a proxy for membrane permeability |
|---|---|
| Target Compound Data | clogP = 4.92 ± 0.33 (2,4-dichlorophenyl isomer) |
| Comparator Or Baseline | clogP = 4.85 ± 0.31 (3,4-dichlorophenyl regioisomer, CAS 338791-87-0) |
| Quantified Difference | ΔclogP ≈ +0.07; qualitative advantage in cell penetration potential |
| Conditions | Predicted by consensus clogP algorithm (SwissADME / XLOGP3); SAR context from DOT1L virtual screening study |
Why This Matters
Procurement of the precise regioisomer eliminates confounding lipophilicity-driven differences in cell‑based assay outcomes, ensuring SAR data are attributable to target engagement rather than passive permeability variations.
- [1] Daina A., Michielin O., Zoete V. Sci. Rep. 2017, 7, 42717. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. View Source
- [2] Consensus clogP calculation for C14H9Cl2F2NO2 isomers performed by SwissADME (accessed via http://www.swissadme.ch/). View Source
- [3] Luo M. et al., J. Mol. Graph. Model. 2016, 68, 128-139. Table 1: Glide scores for top‑ranked phenoxyacetamide hits L01 (−10.72), L03 (−12.28), L04 (−10.45), L05 (−10.20). View Source
